molecular formula C10H15NO2 B8364968 2-Cyano-5-methylhex-2-enoic acid ethyl ester

2-Cyano-5-methylhex-2-enoic acid ethyl ester

Cat. No. B8364968
M. Wt: 181.23 g/mol
InChI Key: VEQUSGGIJCPPNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05616793

Procedure details

Reacting the 2-cyano-5-methylhex-2-enoic acid ethyl ester with diethyl malonate to form 3-isobutylglutaric acid;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:13])[C:5](C#N)=[CH:6][CH2:7][CH:8]([CH3:10])[CH3:9])C.C(OCC)(=O)[CH2:15][C:16]([O:18]CC)=[O:17]>>[CH2:7]([CH:6]([CH2:5][C:4]([OH:3])=[O:13])[CH2:15][C:16]([OH:18])=[O:17])[CH:8]([CH3:9])[CH3:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(C(=CCC(C)C)C#N)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(=O)OCC)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C(C)C)C(CC(=O)O)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.